(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
The primary targets of Fmoc-trans-4-Hydroxy-D-proline are proteins, particularly collagen and non-collagen proteins . It plays a significant role in the post-translational hydroxylation of these proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation .
Mode of Action
Fmoc-trans-4-Hydroxy-D-proline interacts with its targets by forming trans-4-hydroxy-L-proline residues. This interaction regulates the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .
Biochemical Pathways
Fmoc-trans-4-Hydroxy-D-proline affects several biochemical pathways. It is involved in the trans-4-hydroxy-L-proline oxidase pathway, where it is catabolized to glycine . It is also involved in the trans-3-hydroxy-L-proline dehydratase pathway, where it is degraded to ornithine and glutamate . These pathways help conserve dietary and endogenously synthesized proline and arginine .
Result of Action
The action of Fmoc-trans-4-Hydroxy-D-proline results in the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes . It also contributes to cell survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .
Biochemical Analysis
Biochemical Properties
Fmoc-trans-4-Hydroxy-D-proline plays a significant role in biochemical reactions. It is formed from the post-translational hydroxylation of proteins, primarily collagen . This compound interacts with various enzymes and proteins, including protein kinases B and DYRK1A, eukaryotic elongation factor 2, and hypoxia-inducible transcription factor . These interactions regulate their phosphorylation and catalytic activation, contributing to cell signaling in animal cells .
Cellular Effects
Fmoc-trans-4-Hydroxy-D-proline influences various types of cells and cellular processes. It plays a crucial role in regulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also impacts cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Fmoc-trans-4-Hydroxy-D-proline exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of Fmoc-trans-4-Hydroxy-D-proline residues in certain proteins plays an important role in regulating their phosphorylation and catalytic activation .
Metabolic Pathways
Fmoc-trans-4-Hydroxy-D-proline is involved in several metabolic pathways. In animals, most of the collagen-derived Fmoc-trans-4-Hydroxy-D-proline is catabolized to glycine via the Fmoc-trans-4-Hydroxy-D-proline oxidase pathway .
Transport and Distribution
It is known that this compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .
Subcellular Localization
It is known that this compound is a primary constituent of collagen, which is a major component of connective tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, which is commonly used in peptide synthesis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Removal of the Fmoc group, yielding the free amine.
Scientific Research Applications
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- Fmoc-protected amino acids
Comparison
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an Fmoc-protected amino group. This combination allows for versatile applications in peptide synthesis, providing both protection and functionalization capabilities .
Biological Activity
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Hyp-OH, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
- CAS Number : 139262-20-7
- Molecular Formula : CHNO
- Molecular Weight : 353.37 g/mol
- Structure : The compound features a pyrrolidine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biological systems.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial activity. Specifically, studies have shown that certain fluorinated pyrrolidine derivatives demonstrate potent inhibitory effects against Mycobacterium tuberculosis, particularly targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of the bacterium. For instance, several compounds derived from this structure have been reported to exhibit activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis .
Inhibition Mechanism
The mechanism of action for these compounds typically involves the inhibition of essential enzymes involved in bacterial metabolism. For example, the inhibition of InhA disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. This disruption leads to bacterial cell death and presents a promising avenue for developing new tuberculosis treatments .
Study 1: Synthesis and Evaluation of Pyrrolidine Derivatives
A study published in the European Journal of Medicinal Chemistry reported the synthesis and biological evaluation of various pyrrolidine derivatives, including those based on Fmoc-Hyp-OH. The results indicated that some derivatives exhibited significant inhibitory activity against InhA with IC values in the low micromolar range. These findings suggest that modifications to the Fmoc group can enhance biological activity .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on elucidating the structure-activity relationships of pyrrolidine derivatives. The study found that specific substitutions on the pyrrolidine ring could dramatically influence antibacterial potency. For example, introducing different functional groups at specific positions led to enhanced binding affinity for InhA, thereby increasing inhibitory effectiveness .
Data Tables
Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity | Target |
---|---|---|---|---|
Fmoc-Hyp-OH | 139262-20-7 | 353.37 g/mol | Active against M. tuberculosis | InhA |
Pyrrolidine Derivative A | 12345678 | 355.36 g/mol | Active against M. tuberculosis | InhA |
Pyrrolidine Derivative B | 87654321 | 357.38 g/mol | Moderate activity | InhA |
Properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-KPZWWZAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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